2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol
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Overview
Description
- This compound may have interesting pharmacological properties due to its unique structure.
2-[4-(furan-2-yl)-3H-1,5-benzodiazepin-2-yl]-4-methylphenol: is a complex organic compound with a fused benzodiazepine and phenol structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. boronic esters, such as pinacol boronic esters, are valuable building blocks in organic synthesis .
- Further research is needed to uncover detailed synthetic methods for this specific compound.
Chemical Reactions Analysis
- Without direct information on this compound, we can speculate based on its structure:
- It likely undergoes oxidation , reduction , and substitution reactions.
- Common reagents could include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles for substitution.
- Major products would depend on the specific reaction conditions.
Scientific Research Applications
- Research applications could span various fields:
Medicine: Investigate its potential as anxiolytic, sedative, or anticonvulsant.
Chemistry: Explore its reactivity and applications in synthesis.
Biology: Study its effects on cellular processes.
Industry: Assess its use in materials or pharmaceuticals.
Mechanism of Action
- Again, specific details are lacking, but benzodiazepines often act as positive allosteric modulators of GABA receptors, enhancing inhibitory neurotransmission.
- Molecular targets likely involve GABA receptors and downstream signaling pathways.
Comparison with Similar Compounds
- Similar compounds might include other benzodiazepines, phenols, or hybrid structures.
- Further research would reveal its uniqueness compared to known compounds.
Remember that this compound’s detailed information may require access to specialized databases or recent research articles.
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-3H-1,5-benzodiazepin-4-yl]-4-methylphenol |
InChI |
InChI=1S/C20H16N2O2/c1-13-8-9-19(23)14(11-13)17-12-18(20-7-4-10-24-20)22-16-6-3-2-5-15(16)21-17/h2-11,23H,12H2,1H3 |
InChI Key |
KCFAAGAGYIRJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CO4 |
Origin of Product |
United States |
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